molecular formula C7H14N2O3 B13784171 Methyl (2-(N-methylacetamido)ethyl)carbamate

Methyl (2-(N-methylacetamido)ethyl)carbamate

Cat. No.: B13784171
M. Wt: 174.20 g/mol
InChI Key: OVLBEPIZGWJDBC-UHFFFAOYSA-N
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Description

Carbamic acid, N-[2-(acetylmethylamino)ethyl]-, methyl ester is a chemical compound with a complex structure that includes a carbamate group. This compound is used in various scientific research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-[2-(acetylmethylamino)ethyl]-, methyl ester typically involves the reaction of an amine with carbon dioxide or a carbonyl compound. One common method is the reaction of the corresponding amine with methyl chloroformate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of carbamic acid, N-[2-(acetylmethylamino)ethyl]-, methyl ester often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[2-(acetylmethylamino)ethyl]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Carbamic acid, N-[2-(acetylmethylamino)ethyl]-, methyl ester is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Applied in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of carbamic acid, N-[2-(acetylmethylamino)ethyl]-, methyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. This interaction is often mediated through the carbamate group, which can undergo hydrolysis or other chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Uniqueness

Carbamic acid, N-[2-(acetylmethylamino)ethyl]-, methyl ester is unique due to its specific structure, which includes an acetylmethylamino group. This structural feature imparts distinct reactivity and properties compared to other carbamate compounds. Its ability to act as a versatile reagent in various chemical reactions and its applications in multiple scientific fields highlight its uniqueness .

Properties

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

methyl N-[2-[acetyl(methyl)amino]ethyl]carbamate

InChI

InChI=1S/C7H14N2O3/c1-6(10)9(2)5-4-8-7(11)12-3/h4-5H2,1-3H3,(H,8,11)

InChI Key

OVLBEPIZGWJDBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CCNC(=O)OC

Origin of Product

United States

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